![molecular formula C14H26O B12560288 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 143152-62-9](/img/structure/B12560288.png)
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a butenyl ether group, a methyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane typically involves the reaction of a cyclohexane derivative with a butenyl ether under specific conditions. One common method includes the use of a base to deprotonate the cyclohexane derivative, followed by the addition of the butenyl ether to form the desired product. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Propargyloxytrimethylsilane: A compound with a similar ether linkage but different substituents.
1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol: Another compound with multiple ether linkages and similar structural features.
Uniqueness
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is unique due to its specific combination of substituents on the cyclohexane ring, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
143152-62-9 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2-but-3-en-2-yloxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H26O/c1-6-12(5)15-14-9-11(4)7-8-13(14)10(2)3/h6,10-14H,1,7-9H2,2-5H3 |
Clave InChI |
CJCVZQVJUWUICL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)OC(C)C=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


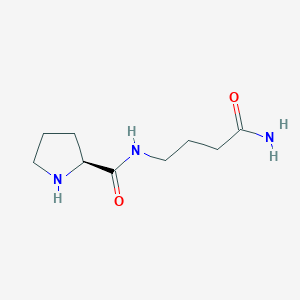
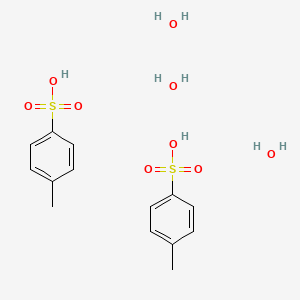
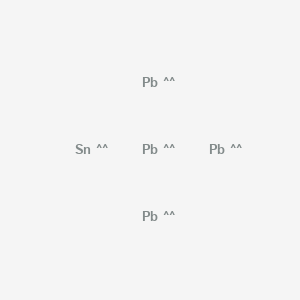
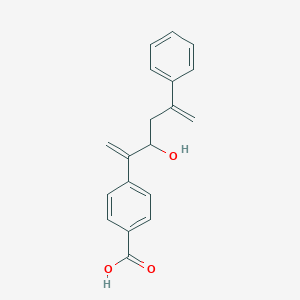
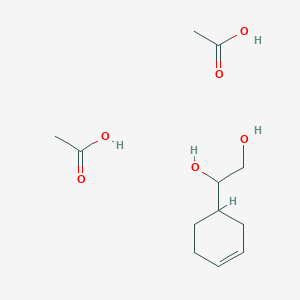
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
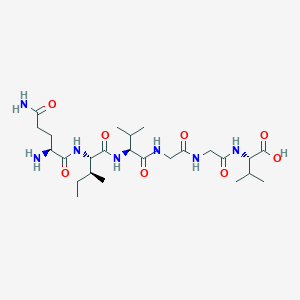
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)
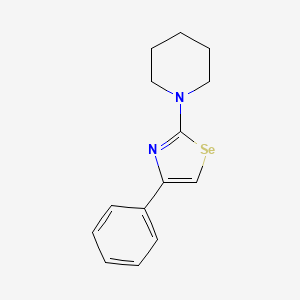
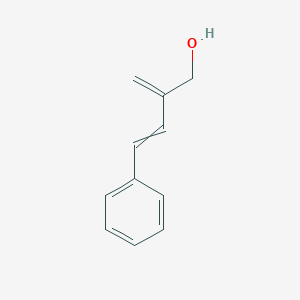


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
